In-Depth Technical Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride in Targeted Drug Discovery
In-Depth Technical Guide: (2-Aminobenzo[d]oxazol-5-yl)boronic Acid Hydrochloride in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on bifunctional synthons that can serve both as robust structural pharmacophores and versatile synthetic intermediates. (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS: 1404480-15-4) is a premier example of such a molecule[1]. Featuring a 2-aminobenzoxazole core—a proven bioisostere for purine rings in ATP-competitive inhibitors—and a boronic acid moiety primed for palladium-catalyzed cross-coupling, this compound is the critical building block in the synthesis of Serabelisib (TAK-117 / MLN1117), a potent and selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor[2][3].
This whitepaper details the physicochemical profile, synthetic utility, and mechanistic rationale behind the deployment of this compound in advanced drug discovery workflows.
Chemical Profile and Structural Properties
Understanding the physicochemical properties of a building block is essential for optimizing reaction conditions and ensuring API (Active Pharmaceutical Ingredient) stability.
Molecular Properties
| Property | Value |
| Chemical Name | (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride |
| CAS Number | 1404480-15-4 (Hydrochloride) / 1224844-65-8 (Free Base) |
| Molecular Formula | C₇H₈BClN₂O₃ |
| Molecular Weight | 214.42 g/mol |
| Appearance | White to gray crystalline solid |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in non-polar organics |
| Storage Conditions | -20°C, desiccated and protected from light |
Causality of Structural Features
Every functional group on this molecule serves a distinct, causally linked purpose in drug design and synthesis:
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The Boronic Acid (-B(OH)₂): Serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling. It allows for the rapid, stereoretentive construction of C-C bonds with complex aryl halides.
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The 2-Aminobenzoxazole Core: Acts as the primary pharmacophore. In kinase inhibitors, the exposed 2-amino group is critical for establishing strong hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., interacting with the Val851 backbone in PI3Kα)[4].
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The Hydrochloride Salt: Free boronic acids are notoriously unstable on the benchtop, frequently undergoing dehydration to form cyclic boroxines (trimers) or suffering from protodeboronation. Formulating this compound as a hydrochloride salt protonates the basic benzoxazole nitrogen. This reduces the electron density of the aromatic ring, significantly stabilizing the carbon-boron bond against oxidative cleavage and ensuring batch-to-batch crystalline consistency[5].
Mechanistic Role in PI3Kα Inhibitor Synthesis
The most prominent application of (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is in the synthesis of Serabelisib , a clinical-stage PI3Kα inhibitor used in oncology[2]. The synthesis relies on a Suzuki-Miyaura coupling between the boronic acid and an aryl halide (e.g., a 6-bromoimidazo[1,2-a]pyridine derivative).
Mechanism of Suzuki-Miyaura cross-coupling using the boronic acid intermediate.
Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow
To ensure high yield and API-grade purity, the cross-coupling protocol must be treated as a self-validating system where every physical action mitigates a specific chemical risk[2].
Step-by-Step Methodology
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Solvent Preparation & Biphasic Solvation:
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Action: In a 5 L reactor, combine 1,4-dioxane (3.75 L) and deionized water (1.25 L).
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Causality: The biphasic nature is non-negotiable. Water is required to dissolve the inorganic base (Na₂CO₃) necessary to activate the boronic acid into a reactive, nucleophilic boronate complex. Dioxane provides the lipophilic environment required to dissolve the aryl halide.
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Substrate & Base Loading:
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Action: Add (2-aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (250 g) and the aryl bromide partner (210 g). Follow with Na₂CO₃ (300 g).
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Causality: The base neutralizes the hydrochloride salt of the boronic acid and facilitates the transmetalation step of the catalytic cycle.
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Rigorous Deoxygenation:
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Action: Add Pd(PPh₃)₄ (47 g). Immediately purge the system via 5 to 6 vacuum/nitrogen cycles.
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Causality: Tetrakis(triphenylphosphine)palladium(0) is highly susceptible to atmospheric oxidation. Oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle and causing massive yield loss.
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Thermal Activation (Reflux):
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Action: Heat the mixture to reflux (88–102 °C) under a slight nitrogen overpressure for 5 to 8 hours. Monitor conversion via HPLC.
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Causality: Both oxidative addition and reductive elimination are endothermic barriers; sustained thermal energy drives the cycle to completion.
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Workup and Heavy Metal Scavenging (Critical for API):
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Action: Cool the mixture to 75 °C, dilute with water and ethyl acetate, and filter the crude solid. Resuspend the solid in methanol at 40 °C. Add activated charcoal (50 g) and silica thiols (50 g). Stir for 30 minutes and filter through diatomaceous earth.
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Causality: Pharmaceutical regulations mandate heavy metal limits below 10 ppm. Silica thiols possess an exceptionally high binding affinity for transition metals, covalently trapping the residual palladium and allowing it to be filtered out of the API stream[2].
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Signaling Pathway Context: PI3Kα Inhibition
The ultimate purpose of synthesizing molecules like Serabelisib is to interrupt oncogenic signaling. PI3Kα is a lipid kinase that phosphorylates PIP2 to PIP3, acting as a master regulator of the AKT/mTOR survival pathway[3]. Mutations in the PIK3CA gene (which encodes PI3Kα) are prevalent in breast, gastric, and endometrial cancers[6][7].
The 2-aminobenzoxazole derivative synthesized from our boronic acid intermediate is highly selective for the alpha isoform over β, γ, and δ, which is crucial for minimizing the immune-mediated toxicities often seen with pan-PI3K inhibitors[8].
PI3K/AKT/mTOR signaling pathway and the inhibitory action of Serabelisib.
Conclusion
(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is far more than a simple reagent; it is a highly engineered synthon. By combining the hinge-binding capabilities of the 2-aminobenzoxazole pharmacophore with the synthetic versatility of a stabilized boronic acid salt, it enables the efficient, scalable production of next-generation kinase inhibitors. Mastery of its physicochemical behavior—particularly regarding biphasic solvation and palladium scavenging—is essential for any drug development professional scaling oncology APIs.
References
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Benzoxazole Database. "Heterocyclic Building Blocks-Benzoxazole: 1404480-15-4." Available at: [Link]
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ACS Publications. "Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity..." Journal of Medicinal Chemistry. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. "phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha." Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. INK1117 synthesis - chemicalbook [chemicalbook.com]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benzoxazole.com [benzoxazole.com]
- 6. phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | Phosphatidylinositol-4,5-bisphosphate 3-kinase family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
